molecular formula C39H54N10O14S B190558 alpha-Amanitin CAS No. 23109-05-9

alpha-Amanitin

Cat. No.: B190558
CAS No.: 23109-05-9
M. Wt: 919.0 g/mol
InChI Key: CIORWBWIBBPXCG-YFYLCZILSA-N
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Description

A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.

Mechanism of Action

Target of Action

Alpha-Amanitin’s primary target is RNA polymerase II . This enzyme plays a crucial role in the transcription process, where it synthesizes messenger RNA (mRNA) from a DNA template .

Mode of Action

This compound interacts with its target by binding to the largest subunit of RNA polymerase II, known as RNApb1 . It also inhibits the bridge helix and trigger loop structure in RNA polymerase II . This interaction alters the transcription elongation process, leading to the inhibition of mRNA synthesis .

Biochemical Pathways

The inhibition of RNA polymerase II by this compound disrupts the normal cellular transcription levels . This disruption affects various biochemical pathways, leading to cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy .

Pharmacokinetics

This compound acts in vivo through the enterohepatic circulation and transport system . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification processes.

Result of Action

The result of this compound’s action is cell death . It has been shown that this compound-based drugs can kill cancer cells that are resistant to other treatments, including HER2-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the toxin’s potency is retained through various environmental conditions such as cooking, freezing, and drying processes . .

Properties

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS.

CAS No.

23109-05-9

Molecular Formula

C39H54N10O14S

Molecular Weight

919.0 g/mol

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

InChI

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1

InChI Key

CIORWBWIBBPXCG-YFYLCZILSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O

Color/Form

NEEDLES FROM METHANOL

melting_point

254-255 °C

23109-05-9

physical_description

Solid;  [Merck Index] Faintly beige powder;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard

Synonyms

Alpha Amanitin
Alpha Amanitine
Alpha-Amanitin
Alpha-Amanitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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